molecular formula C13H10FN3O3 B12945369 7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid

7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid

Cat. No.: B12945369
M. Wt: 275.23 g/mol
InChI Key: PQACBHWPOBCMEQ-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a fused benzodiazepine ring system, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve high temperatures to facilitate the formation of the fused ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways can vary depending on the context of its use, but it often involves modulation of signaling pathways and alteration of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylic acid is unique due to its specific fluorine and methyl substitutions, which can significantly influence its chemical properties and biological activity. These modifications can enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

Molecular Formula

C13H10FN3O3

Molecular Weight

275.23 g/mol

IUPAC Name

7-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid

InChI

InChI=1S/C13H10FN3O3/c1-16-5-9-11(13(19)20)15-6-17(9)8-4-2-3-7(14)10(8)12(16)18/h2-4,6H,5H2,1H3,(H,19,20)

InChI Key

PQACBHWPOBCMEQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(N=CN2C3=C(C1=O)C(=CC=C3)F)C(=O)O

Origin of Product

United States

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